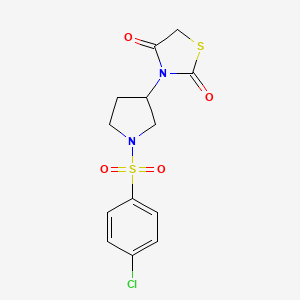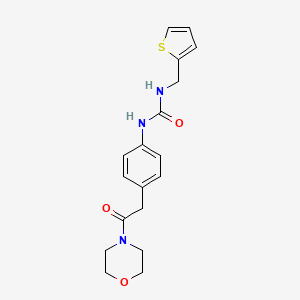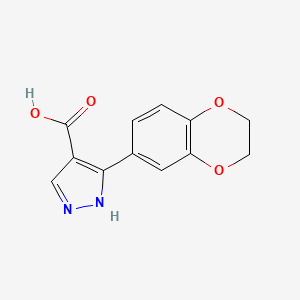![molecular formula C16H18ClNO3 B2910129 2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide CAS No. 2411223-65-7](/img/structure/B2910129.png)
2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across cell membranes. Dysfunction of CFTR leads to the development of cystic fibrosis, a genetic disorder that affects multiple organs including the lungs, pancreas, and liver. CFTR(inh)-172 has been studied extensively for its potential therapeutic applications in cystic fibrosis and other diseases.
Mecanismo De Acción
2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide(inh)-172 acts as a competitive inhibitor of this compound by binding to the ATP-binding site of the protein. This prevents the opening of the this compound channel and reduces the transport of chloride and bicarbonate ions across cell membranes. This compound(inh)-172 has been shown to be highly selective for this compound and does not inhibit other ion channels.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve chloride transport in cells with defective this compound function. This has potential therapeutic implications for cystic fibrosis and other diseases where this compound dysfunction is a contributing factor. This compound(inh)-172 has also been shown to reduce inflammation in the lungs of mice with cystic fibrosis, suggesting that it may have additional anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide(inh)-172 is its high selectivity for this compound, which reduces the potential for off-target effects. This compound(inh)-172 has also been shown to be stable in biological fluids, making it a useful tool for in vitro and in vivo studies. However, one limitation of this compound(inh)-172 is its relatively low potency compared to other this compound inhibitors. This may limit its therapeutic potential and require higher doses for effective treatment.
Direcciones Futuras
There are several potential future directions for 2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide(inh)-172 research. One area of focus is the development of more potent this compound inhibitors that can be used at lower doses. Another area of research is the optimization of this compound(inh)-172 for use in vivo, including the development of targeted delivery systems. Additionally, this compound(inh)-172 may have potential applications in other diseases beyond cystic fibrosis, such as polycystic kidney disease and chronic obstructive pulmonary disease. Further research is needed to fully explore the potential therapeutic applications of this compound(inh)-172.
Métodos De Síntesis
2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide(inh)-172 can be synthesized using a multistep synthetic route that involves the reaction of 2-chloro-N-(4-methylphenyl)propanamide with furan-2-carbaldehyde and subsequent reduction and protection steps. The final product is obtained after deprotection and purification steps. The synthesis of this compound(inh)-172 has been reported in several research articles and can be performed in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In preclinical studies, this compound(inh)-172 has been shown to improve chloride transport in cells with defective this compound function. This compound(inh)-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease, chronic obstructive pulmonary disease, and secretory diarrhea.
Propiedades
IUPAC Name |
2-chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-11-5-6-13(9-18-16(19)12(2)17)15(8-11)21-10-14-4-3-7-20-14/h3-8,12H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSKDSHQDNNMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C(C)Cl)OCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



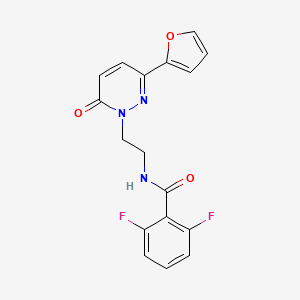
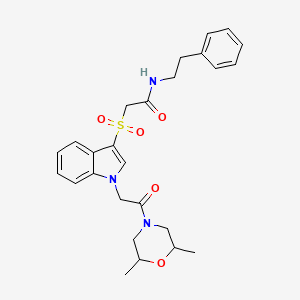
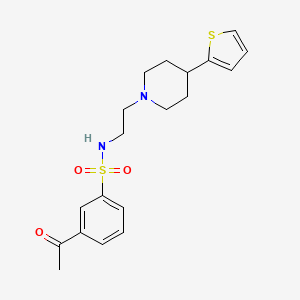
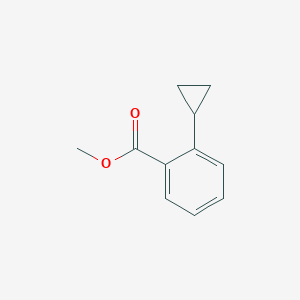
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
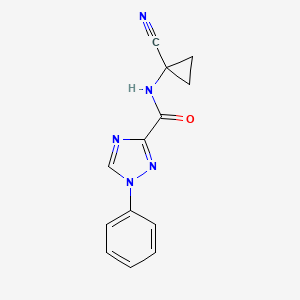

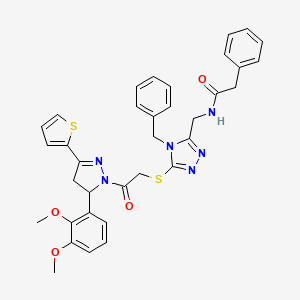
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2910062.png)
